5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Description
Significance of the 1,2,3-Triazole Scaffold in Chemical Sciences
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocyclic ring containing three adjacent nitrogen atoms is not only chemically stable but also possesses a unique set of properties that make it an invaluable component in the design of functional molecules. researchgate.net The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable, further cementing its importance in chemical research. frontiersin.orgnih.gov
The significance of the 1,2,3-triazole scaffold is multifaceted. It can act as a rigid linker to connect different molecular fragments, and its high dipole moment and ability to form hydrogen bonds allow for favorable interactions with biological targets like proteins and enzymes. researchgate.net Furthermore, the triazole ring is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering improved metabolic stability. This has led to the incorporation of the 1,2,3-triazole moiety into a vast array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. researchgate.netnih.gov
| Property/Role | Description | Significance in Research |
|---|---|---|
| Bioisostere | Mimics the properties of other chemical groups, notably the amide bond. | Enhances metabolic stability and pharmacokinetic profiles of drug candidates. |
| Linker | Connects different molecular fragments with a stable, rigid structure. | Crucial for fragment-based drug design and creating bioconjugates. researchgate.net |
| Pharmacophore | The core structure is responsible for a compound's biological activity. | Forms the basis for designing new drugs with a wide range of therapeutic effects. researchgate.net |
| Synthetic Versatility | Readily synthesized via "click chemistry" (CuAAC) with high yields and regioselectivity. frontiersin.org | Allows for rapid and efficient creation of large libraries of compounds for screening. |
| Chemical Stability | Resistant to metabolic degradation, hydrolysis, and oxidation. | Leads to more robust molecules suitable for therapeutic applications. |
| Intermolecular Interactions | Capable of hydrogen bonding and strong dipole-dipole interactions. | Enhances binding affinity to biological targets such as enzymes and receptors. researchgate.net |
Historical Context of 5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE Research
While the 1,2,3-triazole ring itself has been known for over a century, intensive research into derivatives like this compound is a more recent development. The foundational synthesis for the core 5-amino-1,2,3-triazole structure dates back to the early 20th century with the Dimroth rearrangement. However, early documentation of the specific phenylamino-substituted carboxamide is sparse. One of the earliest available records is an infrared spectrum dated from 1956, cataloged by the National Institute of Standards and Technology (NIST) for a compound identified as "4-anilino-1H-1,2,3-triazole-5-carboxamide," which corresponds to the target compound. nist.gov
Widespread interest in this class of molecules, particularly for its biological activity, is a 21st-century phenomenon. A pivotal moment came from a 2017 study that identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core as a "highly novel" starting point for developing new drugs against Chagas' disease, caused by the parasite Trypanosoma cruzi. nih.govacs.orgnih.gov This research sparked further investigation into the synthesis and modification of the ATC scaffold. dundee.ac.uk
The evolution of synthetic methods has also shaped the history of this compound. Early syntheses were often multi-step processes. vulcanchem.com More recently, advanced organic chemistry techniques have been applied to create these structures more efficiently. Modern methods, such as the Buchwald-Hartwig cross-coupling reaction, have been developed to directly attach the phenylamino (B1219803) group to the 5-amino-1,2,3-triazole core, offering a powerful and versatile route to this and related compounds. mdpi.comnih.govmdpi.com
Scope and Research Avenues for the Chemical Compound
The research landscape for this compound and its derivatives is expanding, with several promising avenues being explored.
Medicinal Chemistry and Drug Discovery: The primary focus of current research is in medicinal chemistry. Following the discovery of the ATC core's activity against Trypanosoma cruzi, significant effort has been dedicated to optimizing this scaffold to improve potency and drug-like properties. acs.orgdundee.ac.uk The structural features of this compound—a planar structure, hydrogen-bonding carboxamide group, and a hydrophobic phenylamino substituent—make it an attractive candidate for targeting enzyme active sites. vulcanchem.com Beyond parasitic diseases, research into related 1,2,3-triazole carboxamides has shown potential in cancer therapy, suggesting a broader scope for investigation. ijpsdronline.comijpsdronline.com The wide range of biological activities associated with the 1,2,3-triazole family, such as antibacterial and antiviral effects, indicates that this compound could be a valuable lead structure in multiple therapeutic areas. researchgate.net
Synthetic Methodology: The development of efficient and novel synthetic routes to this compound remains an active area of research. The application of modern catalytic cross-coupling reactions, like the Buchwald-Hartwig amination, is a key focus, as it allows for the modular and efficient synthesis of a library of derivatives for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net
Materials Science: While less explored, the 1,2,3-triazole ring is also used in materials science to create polymers and functional materials. The specific properties of this compound, such as its potential for forming organized structures through hydrogen bonding and π-stacking, could be leveraged in the design of novel organic materials.
| Research Area | Focus | Key Findings / Potential |
|---|---|---|
| Anti-parasitic Agents | Development of drugs against Chagas' disease (Trypanosoma cruzi). | The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel and potent hit series. nih.govacs.org |
| Anticancer Research | Evaluation of cytotoxic potential against various cancer cell lines. | Related 1,2,3-triazole carboxamide derivatives show significant anticancer activity. ijpsdronline.comijpsdronline.com |
| Synthetic Chemistry | Efficient synthesis using modern catalytic methods. | Buchwald-Hartwig cross-coupling provides effective access to 5-(arylamino)-1,2,3-triazoles. nih.govmdpi.com |
| General Pharmacology | Screening for broad biological activities (e.g., antimicrobial, antiviral). | The 1,2,3-triazole scaffold is a known pharmacophore for a wide range of activities. researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-anilino-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYKKQIVAFMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333728 | |
| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-03-6 | |
| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern synthetic chemistry for the preparation of 1,2,3-triazoles. This "click chemistry" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it a favored method for the synthesis of complex molecules.
The CuAAC synthesis of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide derivatives requires the careful selection and preparation of appropriate azide (B81097) and alkyne precursors.
Azide Precursor Preparation: The key azide precursor for the target molecule is phenyl azide. This can be synthesized through various established methods, often starting from aniline (B41778). A common laboratory-scale preparation involves the diazotization of aniline followed by reaction with sodium azide. For derivatives with different substitution patterns on the phenylamino (B1219803) ring, the corresponding substituted anilines would be used as starting materials.
Alkyne Substrate Selection: The alkyne component required to form the 4-carboxamide-5-phenylamino-1,2,3-triazole structure is typically a derivative of cyanoacetamide. While direct CuAAC with a terminal alkyne leading to this specific substitution pattern is not the most common route, a plausible alkyne substrate would be an activated form of a cyanoacetamide derivative. However, the more prevalent approach for this class of compounds involves a cyclocondensation reaction, as will be discussed in a later section. For the synthesis of other 1,4-disubstituted triazole carboxamides, propargyl amides are common alkyne substrates.
The efficiency of the CuAAC reaction is highly dependent on the optimization of reaction conditions and the choice of the catalyst system. This includes the copper source, ligands, solvents, and temperature.
Catalyst Systems: The most common catalyst is a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. Alternatively, copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. The catalytic activity and stability of the copper(I) species are often enhanced by the use of ligands. Nitrogen-containing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are frequently employed to protect the copper(I) from oxidation and disproportionation.
Reaction Conditions: CuAAC reactions are typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol, THF, or DMF. The choice of solvent depends on the solubility of the azide and alkyne precursors. The reaction is often performed at room temperature, although gentle heating can sometimes accelerate the reaction rate. The following table illustrates the optimization of reaction conditions for a typical CuAAC reaction.
| Entry | Copper Source (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | None | t-BuOH/H₂O (1:1) | 25 | 24 | 85 |
| 2 | CuI (1) | None | THF | 25 | 18 | 92 |
| 3 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO/H₂O (3:1) | 25 | 12 | 95 |
| 4 | Cu(OAc)₂ (5) | None | Methanol | 60 | 3.5 | 89 |
This table represents typical optimization data for CuAAC reactions and is illustrative of the conditions that would be varied for the synthesis of triazole derivatives.
A significant advantage of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne and an azide almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov
The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This copper-mediated pathway directs the reaction to proceed through a transition state that favors the formation of the 1,4-isomer. For the synthesis of this compound derivatives, controlling the regioselectivity is crucial for ensuring the correct substitution pattern on the triazole ring. While CuAAC is excellent for producing 1,4-disubstituted triazoles, alternative methods, such as those catalyzed by ruthenium, can be employed to selectively obtain the 1,5-disubstituted isomers. organic-chemistry.org However, for the specific target compound of this article, the desired substitution pattern is 1,4,5-trisubstituted or 1,5-disubstituted, which often requires different synthetic strategies beyond the standard CuAAC of terminal alkynes.
Cyclocondensation Strategies
Cyclocondensation reactions provide a powerful alternative to cycloaddition methods for the synthesis of this compound and its derivatives. These methods often involve the formation of the triazole ring from acyclic precursors through the intramolecular cyclization of a key intermediate. A notable approach within this category is the base-promoted cyclization of an azide with an α-cyano amide. nih.gov This method allows for the direct incorporation of the amino and carboxamide functionalities at the 4 and 5 positions of the triazole ring.
While less common for the direct synthesis of 5-amino-1,2,3-triazole-4-carboxamides, hydrazone-based methodologies are a known route to various triazole derivatives. In a typical pathway, a hydrazone is reacted with a suitable cyclizing agent to form the triazole ring. For instance, the reaction of a phenylhydrazone derivative with a reagent providing the remaining nitrogen atoms of the triazole ring can lead to the desired scaffold. A series of 1,2,3-triazole phenylhydrazone derivatives have been synthesized and characterized, demonstrating the versatility of this approach for accessing functionalized triazoles. rsc.org
The Dimroth rearrangement is a well-established isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This rearrangement can be a key step in the synthesis of certain 5-(arylamino)-1,2,3-triazoles. The reaction is typically promoted by heat or by acidic or basic conditions. mdpi.com
The synthesis of 5-arylamino-1,2,3-triazole-4-carbothioamides, which are structurally very similar to the target carboxamides, has been achieved through a Dimroth rearrangement. researchgate.net In this process, a 1-aryl-5-amino-1,2,3-triazole-4-carbothioamide undergoes rearrangement to the more thermodynamically stable 5-arylamino-1,2,3-triazole-4-carbothioamide. researchgate.net The reaction conditions for this rearrangement are dependent on the electronic nature of the aryl substituent. For instance, 1-aryl-1,2,3-triazoles with an electron-withdrawing nitro group in the para position can undergo rearrangement upon heating in a solvent like n-butanol without the need for a base. researchgate.net In contrast, compounds with electron-donating or halogen substituents on the aryl ring often require the presence of a base to facilitate the rearrangement. researchgate.net
The general mechanism of the Dimroth rearrangement in this context involves the opening of the triazole ring to form a diazo intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org This synthetic strategy offers a powerful tool for accessing the this compound scaffold, particularly when the isomeric precursor is more readily accessible.
The following table provides examples of conditions for the Dimroth rearrangement of related 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides.
| Entry | Aryl Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Nitrophenyl | None | n-Butanol | 117 | 2 | 92 |
| 2 | 4-Chlorophenyl | DBU | n-Butanol | 117 | 4 | 85 |
| 3 | Phenyl | DBU | n-Butanol | 117 | 6 | 78 |
| 4 | 4-Methoxyphenyl | DBU | n-Butanol | 117 | 6 | 75 |
Data is based on the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides and is illustrative of the conditions that would be relevant for the corresponding carboxamides. researchgate.net
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the 1,2,3-triazole-4-carboxamide core in a single step. While a direct MCR for this compound is not extensively documented, the principles of MCRs have been applied to analogous structures, suggesting a feasible pathway.
A plausible MCR approach would involve the condensation of a primary aromatic amine (aniline), an activated nitrile-containing component, and an azide source. The reaction would leverage the inherent reactivity of the components to assemble the triazole ring and the carboxamide functionality in a convergent manner. The versatility of MCRs allows for the introduction of diversity at multiple positions by simply varying the starting materials. For instance, substituted anilines, different nitrile derivatives, and various organic azides could be employed to generate a library of analogs.
Research on related 5-amino-1,2,3-triazole-4-carboxamides has highlighted the utility of MCRs in generating fused heterocyclic systems. For example, the reaction of 4-amino-5-carboxamido-1,2,3-triazole with aldehydes and cyclic ketones leads to the formation of triazolopyrimidines. This demonstrates the potential of the 5-amino-1,2,3-triazole-4-carboxamide scaffold to participate in MCRs to build even more complex and sterically diverse molecules.
Modular Synthesis and Scaffold Assembly
A modular synthetic approach is crucial for the systematic exploration of the chemical space around the this compound scaffold. This strategy involves the preparation of key building blocks that can be readily modified and combined to generate a diverse range of derivatives.
Design Principles for Diversification of the 1H-1,2,3-Triazole-4-carboxamide Scaffold
The design of derivatives based on the 1H-1,2,3-triazole-4-carboxamide scaffold is guided by structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key areas for diversification have been identified to modulate biological activity. nih.gov
Key Diversification Points:
N-1 Position of the Triazole Ring: Substitution at this position significantly influences the compound's properties. Different alkyl, aryl, and heteroaryl groups can be introduced to probe interactions with the target protein.
5-Amino Group: The phenylamino group at the 5-position is a critical pharmacophoric element. Modifications to the phenyl ring, such as the introduction of various substituents (e.g., methoxy (B1213986), halo, alkyl groups), can fine-tune the electronic and steric properties of the molecule, impacting target binding and metabolic stability. nih.gov
4-Carboxamide Moiety: The amide portion of the molecule offers another site for diversification. A variety of amines can be used to generate a library of amides, which can influence solubility, cell permeability, and hydrogen bonding interactions with the biological target. nih.gov
SAR studies on related 1H-1,2,3-triazole-4-carboxamides as pregnane (B1235032) X receptor (PXR) modulators have demonstrated that even subtle changes to the substituents on the aromatic rings can convert an antagonist into an agonist, highlighting the sensitivity of this scaffold to structural modifications. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Diversification
| Position of Modification | Type of Substituent | Observed Effect on Activity | Reference |
| N-1 of Triazole | Varied Aryl Groups | Influences binding affinity and cellular activity. | nih.gov |
| 5-Phenylamino Ring | Methoxy, Halogen | Modulates potency and metabolic stability. | nih.gov |
| 4-Carboxamide | Aliphatic vs. Aromatic Amines | Impacts solubility and biological target interactions. | nih.gov |
Sequential and One-Pot Synthetic Protocols
Sequential and one-pot synthetic protocols are highly valued for their efficiency, as they reduce the need for purification of intermediates, saving time and resources. Several such methods have been developed for the synthesis of substituted 1,2,3-triazoles, which can be adapted for the this compound core.
A common one-pot approach involves the in situ generation of an organic azide from a corresponding amine or halide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. This "click chemistry" approach is known for its high yields, regioselectivity, and tolerance of a wide range of functional groups. chapman.edu
For the synthesis of the target scaffold, a sequential one-pot process could begin with the formation of an α-azido ketone from an α-haloketone and sodium azide. This intermediate can then react with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole. chapman.edu
Another powerful sequential approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to introduce the phenylamino group at the 5-position of a pre-formed 5-halo-1,2,3-triazole-4-carboxamide. nih.gov This method offers a robust and general route to a wide variety of 5-arylamino derivatives. The synthesis of the requisite 5-amino-1,2,3-triazole precursors can be achieved through a one-pot azide-nitrile cycloaddition followed by a Dimroth rearrangement. nih.gov
A ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a regiocontrolled synthesis of protected 5-amino-1,2,3-triazole-4-carboxylic acids. organic-chemistry.orgfigshare.com This method avoids the potential for Dimroth rearrangement, a common side reaction in the synthesis of such compounds. organic-chemistry.orgfigshare.com The resulting protected triazole can then be deprotected and coupled with aniline to afford the final product.
Table 2: Comparison of Sequential and One-Pot Protocols
| Protocol | Key Reactions | Advantages | Disadvantages | Reference |
| One-Pot CuAAC | In situ azide formation, Cycloaddition | High efficiency, good yields, broad scope. | Requires a copper catalyst. | chapman.edu |
| Sequential Buchwald-Hartwig Amination | Azide-nitrile cycloaddition, Halogenation, Cross-coupling | High yields, general for various aryl amines. | Multi-step, requires a palladium catalyst. | nih.gov |
| Ruthenium-Catalyzed Cycloaddition | [3+2] Cycloaddition | High regioselectivity, avoids rearrangement. | Requires a ruthenium catalyst. | organic-chemistry.orgfigshare.com |
Advanced Spectroscopic and Structural Elucidation of 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide derivatives. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of a this compound derivative provides key information for structural confirmation. The spectrum is characterized by distinct signals corresponding to the various protons in the molecule.
Amide and Amino Protons (NH, NH₂): The protons of the carboxamide (-CONH₂) and the phenylamino (B1219803) (-NH) groups typically appear as broad singlets that are exchangeable with D₂O. The chemical shift of the phenylamino NH proton can be observed downfield, often around δ 8.14 ppm in substituted analogs. nih.gov The protons of the primary amide often present as two singlets. urfu.ru
Aromatic Protons: The protons on the phenyl ring of the phenylamino group typically appear as a complex multiplet in the range of δ 7.20-7.80 ppm, with the exact chemical shifts and splitting patterns depending on the substitution pattern of the ring. urfu.ru
Triazole Proton (1H): The proton attached to the nitrogen atom of the 1H-1,2,3-triazole ring is also expected to be a broad, exchangeable singlet, often appearing at a very downfield chemical shift.
Substituents on the core structure will influence the exact chemical shifts. For example, in 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the amide proton (NH) appears as a triplet at δ 8.14 ppm, while the aromatic protons are observed as doublets at δ 7.37 and 7.43 ppm. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 1,2,3-Triazole-4-Carboxamide Derivative nih.gov
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide NH | 8.14 | Triplet |
| Aromatic CH | 7.37 - 7.43 | Doublet |
| Hydroxyl OH | 4.58 | Triplet |
| CH₂N | 3.37 | Quartet |
| CH₂O | 3.54 | Quartet |
| Phenyl-CH₃ | 2.46 | Singlet |
| Cyclopropyl CH | 1.95 - 1.99 | Multiplet |
| Cyclopropyl CH₂ | 0.85 - 1.02 | Multiplet |
Data for 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in DMSO-d₆.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include:
Carbonyl Carbon (C=O): The carbon of the carboxamide group is typically observed as a distinct signal in the downfield region of the spectrum, around δ 161.8 ppm. nih.gov
Triazole Ring Carbons (C4, C5): The two carbon atoms of the triazole ring (C4 and C5) resonate at characteristic chemical shifts. In related 1,4,5-trisubstituted 1,2,3-triazoles, these signals can appear in the range of δ 137.2 ppm (C4) and δ 144.6 ppm (C5). nih.gov
Aromatic Carbons: The carbons of the phenyl ring appear in the typical aromatic region of δ 120-140 ppm. The ipso-carbon (the carbon attached to the amino group) and other substituted carbons can be identified based on their chemical shifts and reduced intensity. For a 1-(4-methylphenyl) derivative, aromatic carbon signals appear between δ 126.5 and 139.2 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 1,2,3-Triazole-4-Carboxamide Derivative nih.gov
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 161.8 |
| Triazole C5 | 144.6 |
| Aromatic C (Ar-C4) | 139.2 |
| Triazole C4 | 137.2 |
| Aromatic C (Ar-C1) | 133.7 |
| Aromatic CH (Ar-C3,5) | 130.1 |
| Aromatic CH (Ar-C2,6) | 126.5 |
| CH₂O | 59.5 |
| CH₂N | 42.3 |
| Phenyl-CH₃ | 21.1 |
| Cyclopropyl CH₂ | 8.2 |
| Cyclopropyl CH | 5.3 |
Data for 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in DMSO-d₆.
Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced 2D NMR techniques are invaluable for unambiguous assignments and for probing the molecule's conformation and stereochemistry. openpubglobal.comceon.rs
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, such as those within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, by correlating the phenylamino NH proton to carbons in the phenyl and triazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for conformational analysis. For example, NOESY could be used to study the rotational orientation of the phenylamino group relative to the triazole ring by observing spatial correlations between protons on the two rings. ceon.rs
These advanced methods, often combined with quantum-chemical calculations, provide a detailed and robust understanding of the molecular structure in solution. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. nih.gov The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorption bands include:
N-H Stretching: The N-H bonds of the phenylamino and carboxamide groups give rise to stretching vibrations typically in the region of 3400-3100 cm⁻¹. A band observed around 3370 cm⁻¹ is characteristic of N-H stretching. nih.gov The N-H stretch of the triazole ring itself can be found around 3126 cm⁻¹. researchgate.net
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is a prominent feature of the spectrum, typically appearing in the range of 1685-1660 cm⁻¹. nih.govijrpc.com
C=C and C=N Stretching: Aromatic C=C stretching vibrations from the phenyl ring are found in the 1600-1450 cm⁻¹ region. researchgate.net The N=N stretching of the triazole ring can also be observed in this fingerprint region, often around 1540 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for 1,2,3-Triazole-4-Carboxamide Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenylamino/Amide | N-H Stretch | 3400 - 3100 nih.govresearchgate.net |
| Aromatic CH | C-H Stretch | 3100 - 3000 researchgate.net |
| Amide | C=O Stretch | 1685 - 1660 nih.govijrpc.com |
| Aromatic | C=C Stretch | 1600 - 1450 researchgate.net |
| Triazole | N=N Stretch | ~1540 researchgate.net |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the compound's elemental formula. nih.govnih.gov
The fragmentation of 1,2,3-triazoles under mass spectrometric conditions is highly dependent on the nature and position of the substituents. rsc.org For this compound derivatives, fragmentation analysis can reveal key structural features. Common fragmentation pathways for triazoles involve the sequential loss of small neutral molecules. nih.govresearchgate.net Plausible fragmentation patterns for this scaffold include:
Loss of Nitrogen (N₂): A characteristic fragmentation for many triazole rings is the elimination of a molecule of nitrogen gas ([M-28]⁺). rsc.org
Cleavage of Substituents: The substituents on the triazole ring can be cleaved. This may include the loss of the carboxamide group as a radical (•CONH₂) or the phenylamino group.
Ring Cleavage: The triazole ring itself can fragment, leading to ions such as [RCN]⁺ or [RCN₂]⁺, where R is a substituent. rsc.org
Analysis of the resulting fragment ions in MS/MS experiments helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule. cardiff.ac.uk
For derivatives of 1,2,3-triazole-4-carboxamide, crystallographic studies have revealed several key structural features:
Planarity: The 1,2,3-triazole ring is typically found to be planar. nih.govmdpi.com
Dihedral Angles: The relative orientation of the substituent groups is defined by dihedral angles. For instance, in one derivative, the dihedral angle between the plane of a tolyl ring at the N1 position and the triazole ring was found to be 32.75°. nih.gov These angles are influenced by steric and electronic effects of the substituents.
Intramolecular Interactions: Close intramolecular contacts, such as N-H···N hydrogen bonds between the amide proton and a triazole nitrogen atom, can also be observed, influencing the conformation of the carboxamide side chain. nih.gov
Table 4: Example Crystallographic Data for a 1,2,3-Triazole-4-Carboxamide Derivative mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Data for 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govresearchgate.netrsc.orgtriazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused triazole system.
This detailed structural information from X-ray crystallography is vital for understanding structure-property relationships and for rational drug design.
Based on a thorough review of the available scientific literature, detailed experimental data specifically for the crystal structure and Hirshfeld surface analysis of This compound is not publicly available.
While extensive research exists for various derivatives of the 1,2,3-triazole-4-carboxamide core, the specific analyses required to generate content for the requested sections—Crystal Packing and Intermolecular Interactions, Conformational Analysis in the Crystalline State, and Hirshfeld Surface Analysis—have not been published for the exact compound specified.
Information on related but structurally distinct molecules, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide or 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is available but falls outside the strict scope of this article's subject. The NIST (National Institute of Standards and Technology) Chemistry WebBook confirms the identity and formula for 4-anilino-1H-1,2,3-triazole-5-carboxamide (CAS Registry Number: 103754-03-6), but does not provide crystallographic data.
Consequently, without the foundational X-ray crystallography and computational analysis data for this compound, it is not possible to construct the detailed scientific article as outlined in the user's request.
Chemical Reactivity and Derivatization Studies of 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide
Functionalization at the Triazole Ring Nitrogen Atoms
The 1,2,3-triazole ring contains three nitrogen atoms, each of which can potentially be functionalized. The reactivity of these nitrogens towards electrophiles is a key aspect of the derivatization of this heterocyclic system. frontiersin.org
Alkylation and acylation are common strategies for the functionalization of the triazole ring. In the case of 5-(phenylamino)-1H-1,2,4-triazole-3-carboxamide derivatives, alkylation can occur at different nitrogen positions, leading to the formation of regioisomers. mdpi.com For instance, the alkylation of 1,2,4-triazole-3-carboxamides can lead to substitution at the N1, N2, or N4 positions, depending on the reaction conditions and the nature of the substituent on the triazole ring.
Acylation of amino-triazole derivatives has also been investigated. For example, the acetylation of methyl 5-amino-1H- nih.govnih.govnih.govtriazole-3-carboxylate with acetic anhydride (B1165640) has been studied, revealing the formation of two isomeric diacetylated products. nih.gov This suggests that under certain conditions, both the amino group and the triazole ring nitrogens can be acylated. The susceptibility to acylation can be influenced by the other substituents on the triazole ring. nih.gov
Table 1: Potential Functionalization Reactions at the Triazole Ring Nitrogen Atoms
| Reaction Type | Reagents and Conditions | Potential Products |
| Alkylation | Alkyl halides, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, CH₃CN) | N-alkylated triazole derivatives (isomeric mixture) |
| Acylation | Acyl chlorides, acid anhydrides, base (e.g., pyridine, Et₃N) | N-acylated triazole derivatives |
Modifications of the Phenylamino (B1219803) Moiety
The phenylamino group attached to the triazole core offers another site for chemical modification. These modifications can be broadly categorized into electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution reactions on the phenyl ring can introduce a variety of substituents, such as nitro, halogen, or acyl groups. The directing effect of the amino group (ortho-, para-directing) will influence the position of the incoming electrophile.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. jocpr.comresearchgate.net This reaction can be used to synthesize 5-(arylamino)-1,2,3-triazole derivatives by coupling a 5-halo-1,2,3-triazole with an aniline (B41778) or by coupling a 5-amino-1,2,3-triazole with an aryl halide. nih.govresearchgate.net An efficient method for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives has been developed using a palladium complex with an expanded-ring N-heterocyclic carbene ligand, which catalyzes the cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively, in high yields. nih.govresearchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling for the Synthesis of 5-(Arylamino)-1,2,3-triazole Derivatives
| Triazole Substrate | Coupling Partner | Catalyst System | Product | Yield |
| 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl, NaOtBu | 1-benzyl-4-phenyl-5-(p-tolylamino)-1H-1,2,3-triazole | 97% |
| 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | p-toluidine | (THP-Dipp)Pd(cinn)Cl, NaOtBu | 1-benzyl-4-phenyl-5-(p-tolylamino)-1H-1,2,3-triazole | 96% |
| 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-chloropyridine | (THP-Dipp)Pd(cinn)Cl, NaOtBu | 1-benzyl-5-(pyridin-3-ylamino)-4-phenyl-1H-1,2,3-triazole | 97% |
Data sourced from a study on Buchwald-Hartwig amination. nih.gov
Transformations of the Carboxamide Group
The carboxamide group at the 4-position of the triazole ring is a key functional handle that can be converted into various other functional groups.
One of the most common transformations of a primary carboxamide is its dehydration to a nitrile. orgoreview.comrsc.org This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.com More modern and milder methods have also been developed. nih.gov
The carboxamide can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then serve as a precursor for the synthesis of esters, acid chlorides, and other derivatives. For example, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized from the corresponding carboxylic acid. nih.gov
Table 3: Potential Transformations of the Carboxamide Group
| Transformation | Reagents and Conditions | Product Functional Group |
| Dehydration | P₂O₅, POCl₃, SOCl₂, or other dehydrating agents | Nitrile (-CN) |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |
| Reduction | LiAlH₄, BH₃ | Amine (-CH₂NH₂) |
Oxidation and Reduction Pathways
The phenylamino group is susceptible to oxidation, which can lead to the formation of various products, including quinone-imines or N-oxides, depending on the oxidizing agent and reaction conditions. The triazole ring itself is generally stable to oxidation.
Reduction of the molecule could potentially target the triazole ring or the carboxamide group. The reduction of carboxamides to amines is a well-established transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the triazole ring is less common and would likely require harsh conditions, potentially leading to ring opening. In a study of a different series of 5-amino-1,2,3-triazole-4-carboxamides, metabolic oxidation was observed on a benzyl (B1604629) subunit, leading to the corresponding sulfoxide. nih.gov
Cyclization and Ring-Fusion Reactions
The structural framework of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is amenable to cyclization and ring-fusion reactions to generate more complex polycyclic heterocyclic systems. These reactions often involve the participation of the functional groups on the triazole ring.
For instance, intramolecular cyclization can be envisioned between the carboxamide group and a suitably positioned functional group on the phenylamino ring. Furthermore, the triazole ring itself can participate in ring-fusion reactions. A convenient approach for the synthesis of polycyclic frameworks containing fused 1,2,3-triazoles has been described, which involves an intramolecular palladium-catalyzed direct arylation or Heck reaction of 5-iodotriazoles. nih.govrsc.org This methodology allows for the construction of a variety of fused heterocyclic systems. Additionally, other fused heterocyclic compounds, such as triazolo[3,4-b] nih.govnih.govchemrxiv.orgoxadiazoles, have been synthesized from triazole precursors. uobaghdad.edu.iq
Table 4: Examples of Cyclization and Ring-Fusion Reactions Involving Triazoles
| Starting Material Type | Reaction Type | Key Reagents | Fused Ring System Formed |
| 5-Iodo-1,2,3-triazole with an ortho-alkenyl or aryl group | Intramolecular Heck or direct arylation | Pd catalyst | Triazolo-fused carbocycles and heterocycles |
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyclization | CS₂, KOH | 6-(4-chlorophenyl)[1,2.4] triazolo [3,4,b] nih.govnih.govchemrxiv.org oxadiazole-3-(2H) thione |
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyclization | CNBr, NaHCO₃ | 6-(4-chlorophenyl)- nih.govnih.govnih.gov triazolo [3,4-b] nih.govnih.govchemrxiv.org oxadiazole-3-amine |
Mechanistic Investigations of Biological Activities of 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide Derivatives
Anticancer Activities and Molecular Mechanisms
Derivatives of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and proliferation.
Cell Line Cytotoxicity and Antiproliferative Effects
A significant body of research has demonstrated the potent antiproliferative activity of this compound derivatives across numerous cancer cell lines. For instance, novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides displayed selective cytotoxic activity at nanomolar concentrations towards human leukemic T-cells (Jurkat cell line). One particular derivative, compound 4a , exhibited remarkable antiproliferative activity against a panel of leukemia cell lines, including SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562, and RPMI-8226. Furthermore, this compound showed high cytotoxicity towards renal cancer (CAKI-1, UO-31) and melanoma (LOX IMVI) cell lines.
Other studies have highlighted the broad-spectrum anticancer potential of this scaffold. Synthesized derivatives have shown significant activity against leukemia, melanoma, non-small cell lung cancer, central nervous system (CNS) cancer, ovarian cancer, renal cancer, and breast cancer cell lines. For example, 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one demonstrated selective and potent activity against ovarian cancer OVCAR-4 cells. The versatility of this chemical framework allows for structural modifications that can enhance potency and selectivity against specific cancer types.
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism through which these triazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on novel indolyl 1,2,4-triazole (B32235) derivatives, a related class of compounds, have shown that they can significantly induce apoptosis in cancer cells. For example, compounds Vf and Vg were found to induce apoptosis to 45.33% and 37.26%, respectively, compared to a control of 1.91%. These compounds were also observed to modulate the cell cycle, a critical process for cell division and proliferation. Compound Vf arrested the cell cycle at the S phase, while Vg caused arrest at the G0/G1 phase.
Further investigations into 1,2,4-triazolo[1,5-a]pyrimidine derivatives have also demonstrated their ability to cause cell cycle arrest at the G2/M phase and induce apoptosis in HeLa cells. The analysis of synthetic 1,2,4-triazole-3-carboxamides in leukemia cells confirmed that their antiproliferative activities are mediated by the induction of cell cycle arrest.
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several derivatives of the triazole scaffold have been identified as potent inhibitors of tubulin polymerization. Microtubules, which are composed of α- and β-tubulin heterodimers, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
New indole/1,2,4-triazole hybrids have been synthesized and evaluated as tubulin polymerization inhibitors. One oxime-based derivative, compound 7i , was found to be a more potent inhibitor of tubulin polymerization than the well-known agent combretastatin (B1194345) A-4 (CA-4). Similarly, a series of 2-(substituted amino)-triazolo[1,5-a]pyrimidines were designed as potential tubulin polymerization inhibitors, with one analogue, 4k , demonstrating significant tubulin polymerization inhibitory activity with an IC50 value of 4.9 μM, comparable to that of CA-4.
DNA Topoisomerase IIα Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Human DNA topoisomerase IIα is a key target for several clinically used anticancer drugs. Research has identified certain thiosemicarbazide (B42300) derivatives that act as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). These compounds were found to inhibit the catalytic (relaxation) activity of topoisomerase IIα and also act as topoisomerase IIα poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death.
Modulation of Gene Expression Pathways
While the direct effects of this compound derivatives on specific gene expression pathways in cancer cells are not yet extensively detailed in published literature, the diverse mechanisms of action, such as apoptosis induction and cell cycle arrest, strongly suggest a significant impact on the expression of genes that regulate these processes. For instance, COMPARE analysis, a bioinformatics tool that compares the sensitivity pattern of a compound against a panel of cancer cell lines with those of known anticancer agents, has been used to indicate potential mechanisms of action for novel 1H-1,2,3-triazole-4-carboxamides. This type of analysis can provide clues about the molecular targets and pathways affected by these compounds. Further transcriptomic and proteomic studies are warranted to fully elucidate the gene expression changes induced by this class of molecules.
Antimicrobial Activities and Mechanisms of Action
In addition to their anticancer properties, 1,2,3-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.
The antimicrobial mechanism of some 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives has been linked to the inhibition of the bacterial SOS response. This response is a crucial DNA repair system in bacteria that is activated by DNA damage. By inhibiting key proteins in this pathway, such as RecA, these compounds can sensitize bacteria to antibiotics and reduce the emergence of antibiotic resistance.
Studies on various 1,2,3-triazole derivatives have reported their minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms. For example, coumarin-1,2,3-triazole conjugates have shown significant antibacterial activity against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. Glycoside derivatives of 1,2,3-triazoles have also been evaluated, with some compounds showing activity against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. The antifungal mechanism of some carboxamide derivatives containing a 1,2,3-triazole ring has been attributed to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Antibacterial Effects, including Specific Strains
Derivatives of 1H-1,2,3-triazole-4-carboxamide have demonstrated notable antibacterial properties against a range of pathogens. researchgate.net Specifically, several 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibited potent antibacterial effects against the Gram-positive bacterium Staphylococcus aureus. researchgate.net One particular derivative, compound 4l, showed 50% growth inhibition against S. aureus at a concentration under 1 µM. researchgate.net The antimicrobial activities of these compounds were also evaluated against other primary pathogens, including the Gram-negative bacterial strains Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. researchgate.net
A related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, synthesized via click chemistry, has also been identified as having antimicrobial potential. nih.gov This synthetic aromatic ε-amino acid showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In liquid culture tests, it demonstrated a minimum inhibitory concentration (MIC) value of 59.5 µg/ml against Bacillus subtilis and the pathogenic bacterium Vibrio cholerae. nih.gov Structure-property relationship studies indicated that all functional groups of this molecule are essential for its antimicrobial activity. nih.gov
| Compound Series | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| 5-methyl-1H-1,2,3-triazole-4-carboxamides (e.g., 4l) | Staphylococcus aureus | 50% growth inhibition at < 1 µM | researchgate.net |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | MIC = 59.5 µg/ml | nih.gov |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | MIC = 59.5 µg/ml | nih.gov |
Antifungal Properties and Target Interactions (e.g., CYP51)
Certain derivatives of 1H-1,2,3-triazole-4-carboxamide have also been investigated for their antifungal properties. researchgate.net Studies have shown that compounds from a series of 5-amino-1H-1,2,3-triazole-4-carboxamides and nih.govfrontiersin.orgnih.govtriazolo[1,5-a]quinazoline-3-carboxamides are active against the pathogenic yeast Candida albicans. researchgate.net One such compound, 9a ( nih.govfrontiersin.orgnih.govtriazolo[1,5-a]quinazoline-3-carboxamide), was found to kill approximately 40% of C. albicans cells at a concentration of 1 µM. researchgate.net These compounds generally demonstrated selective action with no significant impact on the viability of human keratinocyte cell lines. researchgate.net
The 1,2,3-triazole nucleus is a privileged scaffold in the development of antifungal agents targeting Candida albicans. nih.gov Azole antifungals commonly function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.govresearchgate.net While many established CYP51 inhibitors contain a 1,2,4-triazole ring, the 1,2,3-triazole scaffold is also being actively explored for this purpose. nih.govnih.govmdpi.com The mechanism of action for some 1H-1,2,3-triazoles as antifungal agents has also been reported to involve the irreversible inhibition of other enzymes, such as β-lactamase SHV-1. researchgate.net
Antiviral Activities and Cellular Targets
Inhibition of Viral Replication Pathways (e.g., Influenza NP, Cantagalo virus)
The antiviral potential of N-amino-1,2,3-triazole derivatives has been evaluated against the replication of Cantagalo virus, a member of the Orthobunyavirus genus. nih.gov In these studies, a series of 1-(substituted-phenylamino)-5-methyl-1H- nih.govfrontiersin.orgnih.gov-triazole-4-carboxylic acid ethyl esters and their corresponding hydrazides were synthesized and tested. nih.gov Notably, 1-(4-Fluoro-phenylamino)-5-methyl-1H- nih.govfrontiersin.orgnih.gov-triazole-4-carboxylic acid hydrazide exhibited a significant antiviral effect against Cantagalo virus replication in cell culture. nih.gov
While research into influenza inhibitors has identified various targets, including the viral nucleoprotein (NP), specific studies linking the this compound scaffold to influenza NP inhibition are not detailed in the provided context. However, the broader class of 1,2,3-triazole derivatives has been explored for activity against the influenza virus.
HIV Reverse Transcriptase (RT) Inhibition
The 1,2,3-triazole moiety has been incorporated into various molecular structures to develop agents against the human immunodeficiency virus (HIV). Research has been conducted on novel nucleoside analogs containing a 1,2,3-triazole nucleus, which have shown potent anti-HIV-1 activity. Specifically, novel 4'-substituted d4T (stavudine) analogs featuring a 1,2,3-triazole moiety at the 4'-position were synthesized and found to be potent against a wild-type strain of HIV-1 without exhibiting significant cytotoxicity. These findings suggest that this class of compounds merits further investigation as potential anti-AIDS clinical trial candidates. While these compounds are derivatives containing the 1,2,3-triazole ring, they are distinct from the core this compound structure. Other research has explored different triazole-based scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H activity. mdpi.com
Enzyme Inhibition Studies
The this compound scaffold and its derivatives have been shown to inhibit a variety of enzymes, underscoring their therapeutic potential across different disease areas.
As detailed previously, a primary and well-studied activity is the inhibition of the bacterial LexA protease's autoproteolytic cleavage, which is central to the SOS response. nih.govnih.gov This targeted inhibition prevents DNA repair and mutagenesis in bacteria, potentially reversing antibiotic resistance. frontiersin.org
In the antifungal domain, while many azoles target CYP51, specific inhibitory data for the this compound scaffold against this enzyme is an area of ongoing research. nih.govresearchgate.net
Furthermore, derivatives incorporating the 1-aryl-1H-1,2,3-triazole-4-carboxamide motif have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. researchgate.net
Recent studies have also uncovered potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, making it a target for type 2 diabetes treatment. nih.gov A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior potency compared to the standard inhibitor acarbose (B1664774). nih.gov The most active compound, a 4-bromo derivative (5k), exhibited an IC₅₀ value of 26.8 ± 0.5 μM, representing a 28-fold improvement in inhibitory effect over acarbose (IC₅₀ = 752.0 ± 2.0 μM). nih.gov
| Enzyme Target | Compound Class/Derivative | Observed Effect | Reference |
|---|---|---|---|
| LexA Protease | 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | Inhibition of RecA-mediated autoproteolysis | frontiersin.orgnih.govnih.gov |
| α-Glucosidase | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide (5k) | Potent inhibition (IC₅₀ = 26.8 ± 0.5 μM) | nih.gov |
| Cyclooxygenase-2 (COX-2) | 1-aryl-1H-1,2,3-triazole-4-carboxamide | Inhibitory activity | researchgate.net |
| HIV Reverse Transcriptase (RT) | 4'-substituted d4T analogs with 1,2,3-triazole moiety | Potent anti-HIV-1 activity | |
| CYP51 (Lanosterol 14α-demethylase) | 1,2,3-Triazole derivatives | Identified as a key target for antifungal activity | nih.govnih.gov |
Xanthine (B1682287) Oxidase (XO) Inhibition
Derivatives of 1,2,3-triazole have been explored as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. rsc.org Elevated levels of uric acid are associated with conditions such as gout. rsc.org The inhibitory mechanism of triazole-based compounds often involves their interaction with the molybdenum-pterin active site of the enzyme.
Research into 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives has identified potent XO inhibitors. nih.gov For instance, compound 9m from one such study demonstrated an IC50 value of 0.70 μM, making it significantly more potent than the clinically used drug allopurinol. nih.gov Molecular docking studies suggest that these compounds can form crucial interactions with amino acid residues in the active site of XO, such as Arg880 and Thr1010. rawdatalibrary.net The structure-activity relationship (SAR) of these derivatives indicates that the nature and position of substituents on the phenoxy ring play a critical role in determining their inhibitory potency. researchgate.net Specifically, lipophilic ether tails at the 4'-position have been shown to enhance inhibitory activity. researchgate.net
| Compound | Description | IC50 (µM) vs. XO | Reference |
| 9m | 4-(phenoxymethyl)-1H-1,2,3-triazole derivative | 0.70 | nih.gov |
| Allopurinol | Clinically used XO inhibitor | Approx. 9.8 | nih.gov |
| Compound 1s | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | 0.21 | researchgate.net |
This table presents inhibitory activities of various triazole derivatives against Xanthine Oxidase.
11β-Hydroxysteroid Dehydrogenase Type I (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the peripheral metabolism of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol. nih.gov Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders like type 2 diabetes. nih.gov While direct studies on this compound derivatives are limited, research on structurally related triazole compounds provides insights into their potential as 11β-HSD1 inhibitors.
For example, a series of 1,2,4-triazole derivatives have been identified as potent inhibitors of 11β-HSD1. nih.gov The mechanism of inhibition often involves the triazole core interacting with the enzyme's active site. The development of selective inhibitors is crucial to avoid off-target effects on the related 11β-HSD2 enzyme. nih.gov Novel inhibitors with adamantane-carboxamide scaffolds have also shown promise, with some compounds exhibiting high selectivity and efficacy in preclinical models. mdpi.com
Hormone-Sensitive Lipase (B570770) (HSL) Modulation
Hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. nih.gov Its activity is regulated by hormones such as catecholamines and insulin. wikipedia.org Dysregulation of HSL is linked to metabolic diseases. nih.gov Currently, there is a lack of specific research data directly investigating the modulatory effects of this compound derivatives on HSL activity. While various compounds are known to inhibit HSL, the specific role of this triazole-carboxamide scaffold remains to be elucidated. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, CDK inhibitors are a major focus of anticancer drug development. researchgate.net Derivatives of 1,2,3-triazole have been synthesized and evaluated as selective CDK inhibitors. researchgate.net
For instance, a series of 1,2,3-triazole tethered acridinedione derivatives have been shown to selectively inhibit CDK4/6. researchgate.net The mechanism of action involves the compound binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest, typically at the G1/S transition. researchgate.net The phenylamino (B1219803) moiety in related pyrimidine (B1678525) structures has been shown to be important for activity against CDKs, suggesting that the this compound scaffold could be a promising starting point for the design of novel CDK inhibitors. nih.gov
| Compound | Target CDK | IC50 (µM) | Cell Line |
| Compound 6g | CDK4/6 | 0.173 ± 0.037 | MCF-7 |
| Compound 6g | CDK4/6 | 0.117 ± 0.025 | BT-474 |
| Compound 6g | CDK4/6 | 0.136 ± 0.027 | SK-BR3 |
This table shows the cytotoxic potential of a 1,2,3-triazole tethered acridinedione derivative against various breast cancer cell lines through CDK4/6 inhibition. researchgate.net
PXR Antagonism and Inverse Agonism
The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in the metabolism and disposition of xenobiotics and endobiotics. nih.gov Activation of PXR can lead to adverse drug-drug interactions, making PXR antagonists and inverse agonists of significant therapeutic interest. nih.gov A series of 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective PXR inhibitors. nih.gov
The mechanism of PXR antagonism by these compounds involves binding to the ligand-binding pocket (LBP) of the receptor. nih.gov This binding event prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcriptional activity of PXR. nih.gov Some derivatives also exhibit inverse agonism, meaning they can reduce the basal activity of the receptor in the absence of an agonist. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Impact of Substituents on Biological Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings and the carboxamide moiety. nih.gov
For PXR Antagonism:
Extensive SAR studies on 1H-1,2,3-triazole-4-carboxamides have revealed key structural features for potent PXR antagonism. nih.gov The substitution pattern on the N-phenyl ring of the carboxamide is critical. For instance, a tert-butyl group at the 3-position of this ring was found to be crucial for maintaining high binding affinity and antagonist/inverse agonist potency. nih.gov
On the other phenyl ring attached to the triazole, substitutions at the 2- and 5-positions with methoxy (B1213986) groups were found to be favorable. The nature of the substituent on the carboxamide nitrogen also significantly influences activity. Small alkyl groups are generally well-tolerated, while larger or more polar groups can diminish potency. The strategic placement of substituents can also enhance the selectivity of the compounds for PXR over other nuclear receptors. nih.gov
| Compound | R1 (N-phenyl) | R2 (1-phenyl) | hPXR Binding IC50 (µM) | hPXR Antagonist IC50 (µM) |
| 1 | H | 2,5-di-OCH3 | 1.2 | 34 |
| 2 | 3-t-Bu | 2,5-di-OCH3 | 0.11 | 0.15 |
| 85 | 3-t-Bu, 5-OH | 2,5-di-OCH3 | 0.003 | 0.004 |
| 89 | 3-t-Bu, 5-NH2 | 2,5-di-OCH3 | 0.005 | 0.006 |
This table illustrates the structure-activity relationship of 1H-1,2,3-triazole-4-carboxamide derivatives as PXR inhibitors. Data derived from Li et al. (2022). nih.gov
For Other Biological Activities:
High-Throughput Screening for Activity Determinants
High-throughput screening (HTS) serves as a foundational strategy in drug discovery to rapidly assess large libraries of chemical compounds for their potential biological activity against a specific target. researchgate.net This process involves the use of automation and sensitive detection methods to test thousands of compounds in a short period, identifying "hit" compounds that warrant further investigation. researchgate.netmdpi.com For derivatives of this compound, HTS has been instrumental in identifying novel therapeutic leads, particularly in the context of infectious diseases.
A notable example is the application of phenotypic high-content screening against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov In one large-scale screening campaign, a series of compounds featuring the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, a structure closely related to this compound, was identified as a novel and potent hit series. nih.gov
The screening process typically involves several stages:
Primary Screening: Compounds are initially tested at a single, relatively high concentration (e.g., 15 µM) to identify any compound that exhibits a desired biological effect, such as the inhibition of parasite growth. nih.gov
Hit Confirmation: Compounds that show significant activity (e.g., >80% inhibition) and low cytotoxicity in the primary screen are selected for re-testing to confirm their activity and rule out false positives. nih.gov
Dose-Response Analysis: Confirmed hits undergo testing across a range of concentrations to determine their potency, often expressed as the half-maximal effective concentration (EC50) or pEC50 (-logEC50). nih.gov
In the screening that identified the ATC series, this approach led to the discovery of a lead compound, designated as compound 3 , which demonstrated submicromolar activity (pEC50 > 6) against T. cruzi. nih.gov This initial hit provided the crucial starting point for more detailed mechanistic investigations and the subsequent design of more effective analogs. nih.gov The novelty of the ATC core, with little precedent in medicinal chemistry, underscored the value of HTS in uncovering new chemical scaffolds for drug development. nih.gov
Design of Analogs with Improved Potency and Breadth of Activity
Following the identification of a "hit" compound from high-throughput screening, the subsequent phase involves medicinal chemistry efforts to synthesize and evaluate a series of structural analogs. The goal is to establish structure-activity relationships (SAR) and optimize the initial hit into a lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process was systematically applied to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series. nih.gov
Initial exploration of the ATC scaffold revealed that the core structure was critical for its biological activity. Modifications to key pharmacophoric elements, such as replacing the 5-amino group or altering the central triazole ring to an imidazole (B134444) or pyrazole, resulted in a complete loss of activity. nih.gov This suggested that the intramolecular hydrogen bond between the amino group and the amide carbonyl, or a specific interaction of the amino group with its biological target, was essential for the compound's function. nih.gov
Optimization efforts, therefore, focused on modifying the peripheral substituents attached to this core. Rapid SAR exploration was facilitated by efficient synthetic routes that allowed for the creation of a diverse library of analogs. nih.gov The initial hit compound, while potent, suffered from poor metabolic stability, which would likely lead to poor oral exposure. nih.gov The design of new analogs aimed to address this liability while enhancing potency.
Key findings from the SAR studies on the ATC core are summarized below:
| Compound Modification | R-Group (Example) | Effect on Potency | Rationale for Design |
| Initial Hit (Compound 3) | N/A | Submicromolar activity (pEC50 > 6) | Identified via HTS, but had high metabolic clearance. |
| Amino Group Replacement | H, Me, Cl, NMe2 | Inactive | Investigated the necessity of the 5-amino group for activity. nih.gov |
| Triazole Ring Modification | Imidazole, Pyrazole | Inactive | Explored the role of the 1,2,3-triazole core. nih.gov |
| Peripheral Substituent (R) | 3,5-dimethoxy (Compound 58) | Improved activity | Addition of meta-substituents to the phenyl ring to enhance potency without compromising metabolic stability. nih.gov |
| Peripheral Substituent (R) | Pyrimidine system (Compound 59) | Significantly active | Explored alternative aromatic systems to improve properties. nih.gov |
| Peripheral Substituent (R) | Difluoro analogs | Significantly less potent | Investigated the effect of electron-withdrawing groups on the phenyl ring. nih.gov |
Computational and Theoretical Studies on 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure
No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide were identified.
Geometry Optimization and Frontier Molecular Orbital Analysis
There are no published findings on the optimized geometry or the frontier molecular orbitals (HOMO-LUMO) for this compound. Such analyses are crucial for understanding a molecule's kinetic stability and chemical reactivity, but this information has not been reported for the target compound. youtube.comwikipedia.org
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound, which would identify sites for electrophilic and nucleophilic attack, is not available in the reviewed literature. researchgate.net
Pharmacophore Modeling and Virtual Screening
No research is available on pharmacophore modeling or virtual screening studies involving this compound. Pharmacophore models have been developed for other series of triazole derivatives to identify essential structural features for activities like COX-2 inhibition, but not for this specific molecule. nih.gov
In Silico Prediction of Activity and Selectivity Profiles
Following a comprehensive search of scientific literature, no specific in silico studies, molecular docking analyses, or pharmacophore modeling focused solely on this compound were identified. The available research primarily investigates the computational properties and predicted biological activities of structurally related but distinct triazole derivatives. These include broader classes such as 5-amino-1,2,3-triazole-4-carboxamides and other substituted 1,2,3-triazole and 1,2,4-triazole (B32235) carboxamide analogs.
For instance, computational studies on various 1,2,4-triazole derivatives have been conducted to predict their potential as anticancer agents by examining their interactions with targets like EGFR and CDK-4. nih.gov Similarly, pharmacophore elucidation and molecular docking studies have been performed on compounds like 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives to assess their potential as COX-2 inhibitors. researchgate.netnih.gov Research on other 1,2,3-triazole carboxamide derivatives has also involved in silico methods to predict their anticancer activities and binding affinities to various biological targets. ijpsdronline.com
However, detailed research findings, including data tables on the predicted activity and selectivity profiles specifically for this compound, are not available in the public domain based on the conducted searches. Therefore, a specific analysis of its in silico profile cannot be provided at this time. Further computational research focusing explicitly on this compound is required to elucidate its potential biological activities and selectivity.
Advanced Applications of 5 Phenylamino 1h 1,2,3 Triazole 4 Carboxamide Scaffold in Scientific Research
Utilization as Building Blocks in Complex Organic Synthesis
The 1,2,3-triazole core, a key feature of the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold, is a highly stable and aromatic system that serves as a reliable building block in the synthesis of more complex molecules. Its utility is enhanced by its role as a bioisostere for the amide bond, offering greater metabolic stability in the design of peptidomimetics and other bioactive molecules.
Key synthetic strategies to access this and related scaffolds include:
Click Chemistry: Modern synthetic methods often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to efficiently form the 1,2,3-triazole ring, demonstrating the scaffold's accessibility through robust and high-yielding reactions. vulcanchem.com
Dimroth Rearrangement: A significant pathway to obtaining the specific 5-(arylamino)-1H-1,2,3-triazole motif involves the Dimroth rearrangement, which can be induced by modifying the reaction conditions between a cyanoacetate (B8463686) ester and an arylazide. researchgate.net This rearrangement provides a strategic route to the core structure.
Multi-Step Synthesis: Conventional methods involve the cyclization of hydrazine (B178648) derivatives to form the triazole ring, followed by nucleophilic aromatic substitution to introduce the phenylamino (B1219803) group and subsequent amidation to complete the carboxamide functionality. vulcanchem.com
The chemical tractability of this scaffold allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry and the construction of targeted molecular probes. nih.gov
Role in Catalytic Processes and Novel Material Development
While specific catalytic applications of this compound are not extensively documented, the inherent properties of the 1,2,3-triazole ring system suggest significant potential. The nitrogen atoms within the triazole ring can act as ligands, coordinating with transition metals to form organometallic complexes. Such complexes are central to many catalytic processes.
The development of novel catalysts for the synthesis of triazoles themselves is an active area of research. For instance, copper-free bimetallic catalysts, such as those based on Ag-ZnO nanoheterostructures, have been developed for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting the continuous innovation in accessing these scaffolds. rsc.org The ability of the this compound scaffold to participate in metal coordination could be leveraged for the development of new catalysts for various organic transformations.
Exploration in Chemical Biology and Bioorthogonal Chemistry
The 1,2,3-triazole ring is a cornerstone of bioorthogonal chemistry, largely due to its formation via the highly efficient and selective "click chemistry" reaction (CuAAC). This reaction allows for the covalent linking of molecules in complex biological environments without interfering with native biochemical processes.
The this compound scaffold is a product of this chemical space. Its structure can be incorporated into larger biomolecules, such as peptides, nucleic acids, or metabolic labels, to serve as a stable and biocompatible linker or probe. The planar structure and capacity for hydrogen bonding and hydrophobic interactions can facilitate specific binding to biological targets like enzymes. vulcanchem.com Although direct bioorthogonal applications of this specific compound are still emerging, its underlying triazole-carboxamide structure makes it a prime candidate for the development of new chemical biology tools for imaging, target identification, and drug delivery.
Development of Adjuvants for Antimicrobial Therapies
Research into structurally related compounds has highlighted the potential of the 1,2,3-triazole-4-carboxamide core in combating antimicrobial resistance. A notable example is the advancement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold as an inhibitor of the bacterial SOS response. nih.gov This response is a key mechanism by which bacteria survive DNA damage induced by antibiotics and develop resistance.
By inhibiting the RecA-mediated cleavage of the LexA repressor, which initiates the SOS response, these compounds can re-sensitize resistant bacteria to existing antibiotics and reduce the frequency of acquired resistance. nih.gov The parent compound of this related series showed an IC₅₀ value of 32 μM for the inhibition of RecA-mediated LexA cleavage. nih.gov This work underscores the feasibility of developing molecules based on the triazole-4-carboxamide scaffold as "DISARMERs" (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) that could be used as adjuvants in standard antimicrobial therapies. nih.gov
Furthermore, broader screening of various 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides has revealed promising antimicrobial properties against a range of pathogens, indicating the general potential of this chemical class. researchgate.net
Table 1: Activity of a Related Triazole Scaffold in Antimicrobial Adjuvant Development This table is based on data for the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold.
| Compound Scaffold | Target Pathway | Biological Activity | Potential Application |
|---|---|---|---|
| 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | Bacterial SOS Response (RecA*/LexA) | Inhibition of LexA cleavage (IC₅₀ = 32 μM for parent compound) nih.gov | Adjuvant to sensitize bacteria to DNA-damaging antibiotics nih.gov |
Applications in Material Science Research
The 1,2,3-triazole moiety is increasingly recognized for its utility in material science. Its high polarity, rigidity, and stability make it an attractive component for creating novel polymers and functional materials. The triazole ring can improve the thermal stability and mechanical properties of polymers.
The this compound scaffold, with its multiple functional groups capable of forming strong intermolecular interactions like hydrogen bonds, is well-suited for the design of supramolecular assemblies and ordered materials. Potential applications for triazole-based materials include:
Linear Polymers and Dendrimers: The efficient formation of the triazole ring via click chemistry allows for its incorporation into complex polymer architectures.
Corrosion Inhibitors: The nitrogen atoms in the triazole ring can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion.
Photostabilizing Agents: The aromatic nature of the triazole ring can contribute to the UV stability of materials, preventing degradation.
While specific research on this compound in these applications is limited, the known properties of the triazole core suggest it is a promising candidate for the development of advanced materials.
Future Directions and Emerging Research Trends
Development of Novel Synthetic Methodologies
While initial syntheses of triazole derivatives have been established, the future of research lies in developing more efficient, sustainable, and versatile synthetic strategies. The goal is to facilitate the rapid generation of diverse compound libraries for screening and optimization.
Recent advancements have moved beyond traditional multi-step processes. A significant development is the use of the Buchwald–Hartwig cross-coupling reaction. This method provides an efficient pathway to novel 5-(het)arylamino-1,2,3-triazole derivatives by coupling 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides or amines, respectively. researchgate.netnih.govmdpi.com The use of a palladium complex with an expanded-ring N-heterocyclic carbene ligand has proven particularly effective, leading to high yields of the target molecules. researchgate.netnih.gov
Another promising area is the refinement of one-pot synthesis protocols. A reported one-pot reaction for creating benzylic 1,2,3-triazole-4-carboxamides involves the in situ hydrolysis of a nitrile intermediate, which simplifies the process and avoids the use of solvents like dimethylformamide that are difficult to remove. scielo.org.mx Furthermore, eco-friendly approaches such as mechanochemical synthesis using copper beads for 1,3-dipolar azide-alkyne cycloaddition (CuAAC) reactions are gaining traction. mdpi.com This solvent-free method is highly regiospecific, produces excellent yields, and allows for easy recovery of the catalyst. mdpi.com
Future methodologies will likely focus on:
Flow Chemistry: For continuous, scalable, and safe production.
Photoredox Catalysis: To access novel reaction pathways under mild conditions.
Biocatalysis: Using enzymes to achieve high stereoselectivity and reduce environmental impact.
| Synthetic Strategy | Key Features | Advantages |
| Buchwald–Hartwig Coupling | Palladium-catalyzed cross-coupling of amines and aryl halides. researchgate.netnih.gov | High efficiency, good functional group tolerance, access to diverse derivatives. researchgate.net |
| One-Pot Synthesis | In situ hydrolysis of nitrile intermediates to form the carboxamide. scielo.org.mx | Reduced reaction time, simplified purification, improved eco-friendliness. scielo.org.mx |
| Mechanochemistry (CuAAC) | Solvent-free reaction using copper beads as a catalyst. mdpi.com | High regioselectivity, excellent yields, catalyst recyclability, environmentally friendly. mdpi.com |
| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition. vulcanchem.com | High yields (>85%), reduced byproducts, mild reaction conditions. vulcanchem.com |
In-depth Mechanistic Studies at the Molecular Level
A comprehensive understanding of how 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide and its derivatives exert their biological effects is crucial for rational drug design. While the ATC core has shown efficacy against T. cruzi, the precise molecular targets and mechanisms of action are not fully elucidated. nih.gov
Future research must pivot towards detailed mechanistic studies. For related triazole compounds, mechanisms such as the inhibition of the 14α-sterol-demethylase enzyme, which disrupts parasite cell membranes, have been identified. scielo.br For other derivatives, interactions with GABAA receptors have been linked to anticonvulsant activity. mdpi.com The nitrogen atoms of the triazole ring are considered key pharmacophoric elements, capable of forming hydrogen bonds and participating in dipole-dipole and pi-stacking interactions, which enhances binding to molecular targets. nih.govscielo.br
Key research questions to address include:
Target Identification: Utilizing chemical proteomics, affinity chromatography, and genetic screening to identify the specific protein targets within pathogens or human cells.
Binding Site Characterization: Employing X-ray crystallography and cryo-electron microscopy to resolve the three-dimensional structure of the compound bound to its target. This will reveal the key molecular interactions responsible for its activity.
Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme-targeting derivatives.
Resistance Mechanisms: Investigating how pathogens might develop resistance to these compounds to inform the design of next-generation derivatives that can overcome these mechanisms.
Computational Design of Advanced Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These methods allow for the virtual screening of large compound libraries and the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies have already shown that substitutions on the phenyl ring significantly influence biological activity. nih.gov Computational approaches can build upon this by using techniques like molecular docking to predict how newly designed derivatives will interact with specific biological targets, such as the active sites of enzymes like EGFR and CDK-4, which are relevant in cancer. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the synthesis of more effective compounds.
Future computational efforts will likely involve:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into binding stability and conformational changes.
Free Energy Perturbation (FEP): For accurately predicting the binding affinities of new derivatives before they are synthesized.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to search for novel scaffolds.
ADMET Prediction: Employing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, helping to prioritize candidates with favorable drug-like properties. For instance, the "property forecast index" (PFI), which combines lipophilicity and the number of aromatic rings, has been used to guide the optimization of aqueous solubility in related series. nih.gov
Exploration of New Application Areas Beyond Current Scope
The versatility of the 1,2,3-triazole scaffold suggests that the therapeutic potential of this compound extends far beyond its current applications. frontiersin.org The core structure is a known pharmacophore found in drugs with a wide range of activities. Exploring these new avenues could lead to significant breakthroughs.
Potential new therapeutic areas for investigation include:
Oncology: Derivatives of 1,2,3-triazoles have been investigated as carbonic anhydrase inhibitors, which are crucial for tumor survival, and as inhibitors of kinases like MET and VEGFR3. frontiersin.orgresearchgate.net
Neurodegenerative Diseases: Given that some triazole hybrids show potent inhibition of cholinesterase enzymes, this class of compounds could be explored for the treatment of Alzheimer's disease. nih.gov
Infectious Diseases: Beyond Chagas' disease, related compounds have shown promise as antitubercular, antifungal, and antiviral agents. vulcanchem.comacs.org
Central Nervous System Disorders: The discovery of anticonvulsant properties in some triazolopyrimidine derivatives suggests a potential role in treating epilepsy. frontiersin.orgmdpi.com
Metabolic Diseases: Certain derivatives have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating a possible application in managing diabetes. vulcanchem.com
| Potential Application Area | Rationale Based on Triazole Derivatives |
| Anticancer | Inhibition of carbonic anhydrase IX/XII and kinases like EGFR and CDK-4. nih.govresearchgate.netresearchgate.net |
| Anticonvulsant | Modulation of GABAA receptor function. mdpi.com |
| Anticholinesterase | Inhibition of enzymes relevant to Alzheimer's disease. nih.gov |
| Antimicrobial | Broad-spectrum activity against various pathogens, including fungi and mycobacteria. vulcanchem.comacs.org |
| PXR Antagonism | Potential to mitigate adverse drug-drug interactions by modulating the pregnane (B1235032) X receptor. nih.gov |
Integration with Advanced High-Throughput Screening Platforms
To efficiently explore the vast chemical space of possible derivatives and identify new biological activities, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds, dramatically accelerating the initial stages of drug discovery.
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series itself was identified through a phenotypic high-content screening campaign against T. cruzi. nih.govnih.gov Similarly, a large-scale HTS effort involving over 130,000 compounds identified 1,2,3-triazole analogs as potent and specific antagonists of the pregnane X receptor (PXR). nih.gov
Future research will benefit from leveraging cutting-edge screening technologies:
Phenotypic Screening: Using automated microscopy and image analysis to assess the effects of compounds on whole cells or organisms, which can uncover novel mechanisms of action.
Fragment-Based Screening: Techniques like differential scanning fluorimetry (DSF) can be used in a high-throughput manner to screen smaller "fragment" libraries, which can then be grown or linked to create potent lead compounds. researchgate.net
DNA-Encoded Libraries (DELs): Synthesizing massive libraries of compounds, each tagged with a unique DNA barcode, allowing for the simultaneous screening of millions or billions of molecules against a protein target.
High-Throughput ee Analysis: For chiral triazole derivatives, the development of rapid screening methods, such as those based on circular dichroism, is necessary to quickly determine enantiomeric purity, which is often crucial for efficacy and safety. rsc.org
By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or modified hydrazine coupling. Key steps include using dimethylformamide (DMF) as a solvent, controlled addition of phosphoryl chloride, and refluxing at 90°C. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for azide to alkyne) and purification via ethanol recrystallization .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Use a combination of -NMR (to confirm phenylamino and triazole protons), IR (for carboxamide C=O stretch at ~1650 cm), and X-ray crystallography. For crystallography, employ SHELXL for refinement and WinGX/ORTEP for visualization, ensuring anisotropic displacement parameters are accurately modeled .
Advanced Research Questions
Q. What computational strategies can predict the binding interactions of this compound with biological targets such as c-Met kinase?
- Methodological Answer : Use AutoDock Vina for molecular docking, incorporating a hybrid DFT approach (e.g., B3LYP functional) to calculate electronic properties. Validate docking poses with MD simulations (AMBER/CHARMM) and compare binding energies to known inhibitors like foretinib. Prioritize grid maps with 0.375 Å spacing for precision .
Q. How can contradictory results in cytotoxicity assays across cancer cell lines (e.g., NCI-H522 vs. MCF-7) be systematically analyzed?
- Methodological Answer : Conduct dose-response curves (IC) with triplicate replicates and normalize to controls (e.g., DMSO). Use ANOVA to assess variability. If discrepancies persist, evaluate cell-line-specific factors (e.g., expression levels of c-Met or tubulin isoforms) via Western blotting or RNA-seq .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups on phenyl rings, trifluoromethyl at position 5). Test in parallel against panels of cell lines (e.g., A549, HepG2) and use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .
Q. How can researchers resolve discrepancies between computational binding predictions and experimental activity data?
- Methodological Answer : Re-examine force field parameters (e.g., partial charges) in docking simulations. Perform free-energy perturbation (FEP) calculations to account for solvation effects. Experimentally validate via SPR or ITC to measure binding kinetics and affinity .
Q. What formulation strategies can mitigate the low aqueous solubility of this compound in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based encapsulation. For in vivo studies, develop PEGylated nanoparticles (50–100 nm) to enhance bioavailability. Monitor stability via HPLC at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
